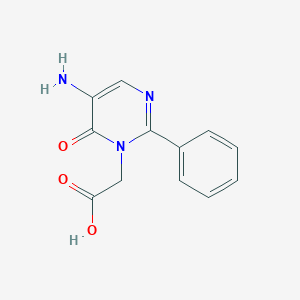

5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid

Description

Properties

IUPAC Name |

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-9-6-14-11(8-4-2-1-3-5-8)15(12(9)18)7-10(16)17/h1-6H,7,13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZGBCCQMXVQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433420 | |

| Record name | (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439910-96-0 | |

| Record name | (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via (Hydroxymethylene)glycinate Intermediates

Starting from N-Boc-glycine methyl ester (15), reaction with ethyl formate and potassium tert-butoxide produces (hydroxymethylene)glycinate (16) in situ.

Subsequent reaction with benzamidine hydrochloride yields 5-(tert-butoxycarbonylamino)-2-phenyl-4(3H)-pyrimidinone (17) in 34% yield.

Attempts to prepare N-Cbz derivatives via this route failed due to cleavage of the protecting group under basic conditions.

Two-Step Sequence Using N-Cbz-2-(dimethylaminomethylene)glycinate (19)

Compound 19 is prepared quantitatively from N-Cbz-glycine methyl ester (18) using tert-butoxy-bis(dimethylamino)methane.

Hydrolysis and neutralization of 19 yield the sodium salt 21, which reacts with benzamidine hydrochloride to give 5-(benzyloxycarbonylamino)-2-phenyl-4(3H)-pyrimidinone (22) in 86% yield.

However, reactions with N-substituted benzamidine derivatives gave poor yields or no reaction, limiting this method's scope.

Activation via Methoxymethylene Derivative (24)

Sodium salt 21 is methylated with dimethyl sulfate to form methyl N-Cbz-methoxymethylene glycinate (24) in 85% yield.

Reaction of 24 with free benzamidine at 80 °C in toluene yields the corresponding pyrimidinone 23 in 31% yield, an improvement over direct hydroxymethylene glycinate cyclization.

Synthesis via 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone (25)

This method is highly efficient and suitable for industrial scale-up due to high yields and milder conditions.

Oxazolone 25 is prepared from hippuric acid by the Erlenmeyer method.

Reaction of 25 with N-substituted benzamidine 7a in toluene under basic conditions gives 5-(benzoylamino)-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid tert-butyl ester (28a) in 97% yield.

Use of N-(carboxymethyl)benzamidine (7b) yields the free acid 1c in 58% yield, avoiding ester deprotection steps.

Substituted oxazolones from ring-substituted hippuric acids produce derivatives 28b–28e in 76–96% yield, demonstrating the method's versatility.

Deprotection of tert-butyl ester 28a with trifluoroacetic acid or NaOH/methanol yields 1a in up to 90% yield.

Reaction Mechanism Insights

The initial nucleophilic attack in the cyclization likely occurs at the β-position of the exo-olefin bond of oxazolone 25 rather than the carbonyl carbon, as N1-alkylated byproducts are minimal.

This mechanism explains the high selectivity and yield of the pyrimidinone products.

Summary of Key Preparation Methods and Yields

| Method | Starting Material | Key Intermediate | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Veale et al. (1995) | Methoxymethylenemalonate + N-(2,2-dimethoxyethyl)benzamidine | Pyrimidinone via Curtius rearrangement | Multiple steps including azide chemistry | Moderate to high | Explosion risk, not ideal for scale-up |

| Glycine + Ethyl Formate (Izawa et al.) | N-Boc-glycine methyl ester | (Hydroxymethylene)glycinate (16) | K tert-butoxide, 40 °C, 14 h | 34 | Low yield, protecting group stability issues |

| N-Cbz-2-(dimethylaminomethylene)glycinate (19) route | N-Cbz-glycine methyl ester | Sodium salt 21 | MeCN, 70 °C, 14 h | 86 (for 22) | Good yield for non-substituted amidine |

| Methoxymethylene derivative (24) | Sodium salt 21 methylated | 24 | Toluene, 80 °C, 17 h | 31 | Improved cyclization with free benzamidine |

| Oxazolone route (25) | Hippuric acid | 4-ethoxymethylene-5-oxazolone | Toluene, 80 °C, base | 76–97 | High yield, versatile, industrially scalable |

Experimental Highlights

The oxazolone intermediate (25) is conveniently prepared from hippuric acid.

Cyclization with benzamidine derivatives under biphasic conditions (toluene/water, sodium carbonate) proceeds efficiently.

Deprotection steps (e.g., tert-butyl ester cleavage) are straightforward, yielding the target acid 1a in high purity.

The methods avoid hazardous reagents such as azides and nitro compounds, enhancing safety for scale-up.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Enzyme Inhibition

5-AOP has garnered attention for its role as a core molecule in the synthesis of non-peptidic enzyme inhibitors. Research indicates that derivatives of this compound can be designed to inhibit specific enzymes, including:

- Human Leukocyte Elastase (HLE) : Inhibitors derived from 5-AOP are being explored for treating chronic obstructive pulmonary disease (COPD) due to their ability to modulate inflammatory responses associated with this condition .

- Chymase : This enzyme is implicated in heart failure, and inhibitors based on 5-AOP show promise in therapeutic applications .

- Serine Proteases : These are critical in various biological processes, and 5-AOP derivatives are being investigated for anti-malaria treatments .

Anti-inflammatory and Analgesic Properties

Studies have demonstrated that compounds derived from 5-AOP exhibit significant anti-inflammatory and analgesic activities. For instance, certain derivatives have shown high inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response:

| Compound | COX-2 Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| Compound A | 99 | 51 | 68 |

| Compound B | 90 | 42 | 59 |

These compounds not only inhibit COX activity but also reduce levels of inflammatory mediators such as interleukin-1 beta (IL-1β), highlighting their potential in managing inflammatory diseases .

Synthesis and Derivatives

The synthesis of 5-AOP and its derivatives involves various chemical reactions that enhance its biological activity:

- Nucleophilic Substitutions : These reactions are crucial for modifying the compound to improve its pharmacological properties.

- Condensation Reactions : Employed to synthesize derivatives that exhibit enhanced binding affinity to target enzymes.

Research has identified several synthetic routes for producing 5-AOP, ensuring that sufficient quantities can be generated for further study and application .

Case Studies

Case Study: Development of HLE Inhibitors

In a study focusing on human leukocyte elastase inhibitors, researchers synthesized various derivatives of 5-AOP. The most promising candidates demonstrated not only high potency against HLE but also favorable pharmacokinetic profiles, suggesting potential for clinical use in treating COPD .

Case Study: Anti-inflammatory Screening

Another study screened multiple derivatives of 5-AOP for their anti-inflammatory properties. The results indicated that specific structural modifications led to compounds with superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), showcasing the therapeutic potential of these novel agents .

Mechanism of Action

The mechanism of action of 5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Core Scaffold Variations

- 3-Amino-2-oxo-1(2H)-pyridineacetic acid: Shares a similar acetic acid side chain but replaces the pyrimidine ring with a pyridine ring (one nitrogen atom instead of two). This structural difference reduces its binding affinity for serine proteases, making 5-amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid more effective in enzyme inhibition .

- Thiazolo[3,2]pyrimidine-6-carboxylic acids : Feature a fused thiazole ring, enhancing antitumor activity. Substituents like chloro or fluoro groups improve cell penetration, unlike the phenyl group in the main compound, which prioritizes enzyme interaction .

- 6H-Pyrimido[2,1-a]isoindoles : Possess a fused isoindole system, resulting in weak basicity (pKa 2.38–3.46) and distinct metabolic pathways involving N-oxide formation and dimerization .

Key Substituents

- Acetic Acid Side Chain: Unique to this compound, enhancing solubility and enabling conjugation with other pharmacophores .

- Amino Group at Position 5: Critical for hydrogen bonding with enzyme active sites, a feature absent in pyrimidine-2,4-diones (e.g., antiviral agents derived from uracil) .

Physicochemical Properties

| Compound | pKa | Solubility | Key Functional Groups |

|---|---|---|---|

| This compound | Not reported | Moderate (acetic acid) | Pyrimidine, phenyl, acetic acid |

| 6H-Pyrimido[2,1-a]isoindoles | 2.38–3.46 | Low (weak base) | Fused isoindole, pyrimidine |

| Thiazolo[3,2]pyrimidine derivatives | Not reported | Lipophilic (Cl/F) | Thiazole, carboxylic acid |

Metabolic and Stability Profiles

- This compound: Limited metabolic data, but the acetic acid moiety likely enhances stability in physiological pH.

- 6H-Pyrimido[2,1-a]isoindoles : Form 1:1 complexes with γ-cyclodextrin, improving solubility but requiring metabolic studies to address oxidative degradation .

Biological Activity

5-Amino-6-oxo-2-phenyl-1(6H)-pyrimidineacetic acid is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by an amino group at the 5th position, a keto group at the 6th position, and a phenyl group at the 2nd position, along with an acetic acid moiety, contributes to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. It has been shown to modulate enzyme activity by acting as an inhibitor in several metabolic pathways. Notably, it has been investigated for its inhibitory effects on human leukocyte elastase, which is significant in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions .

Therapeutic Applications

Research indicates that this compound holds promise in various therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro studies have indicated its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, particularly through the induction of apoptosis in cancer cell lines. This is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival .

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

Case Studies

- Inhibitory Effects on Human Leukocyte Elastase : A case study demonstrated that derivatives of this compound were effective in inhibiting human leukocyte elastase, showcasing potential for treating COPD.

- Anti-inflammatory Activity : In a controlled study, the compound showed significant reduction in edema in animal models, outperforming traditional anti-inflammatory drugs within the first hour post-administration .

Q & A

Q. What experimental designs validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assess degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.